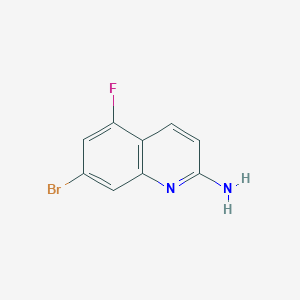

7-Bromo-5-fluoroquinolin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrFN2 |

|---|---|

Molecular Weight |

241.06 g/mol |

IUPAC Name |

7-bromo-5-fluoroquinolin-2-amine |

InChI |

InChI=1S/C9H6BrFN2/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4H,(H2,12,13) |

InChI Key |

IAUSMNBETJAHIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=C2)Br)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 5 Fluoroquinolin 2 Amine and Its Analogs

Established Synthetic Routes for Quinoline (B57606) Core Construction

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in heterocyclic chemistry. youtube.com Its synthesis has been achieved through a variety of classical and modern chemical reactions.

For over a century, several named reactions have been the bedrock of quinoline synthesis, each providing a different pathway to the core structure based on the available starting materials. pharmaguideline.comiipseries.org

Skraup Synthesis : This method involves reacting aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent to produce quinoline. pharmaguideline.com The dehydration of glycerol to acrolein is the initial step, which then reacts with aniline. pharmaguideline.com

Combes Synthesis : In this reaction, anilines are condensed with 1,3-dicarbonyl compounds. The resulting β-amino enone is then cyclized using acid to form 2,4-disubstituted quinolines. pharmaguideline.comiipseries.org

Friedländer Synthesis : This reaction condenses an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an active methylene (B1212753) group (a CH₂ group adjacent to two electron-withdrawing groups) to yield a substituted quinoline. pharmaguideline.comresearchgate.net It is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Camps Cyclization : An o-acylaminoacetophenone is treated with a base (hydroxide ion) to form two different hydroxyquinoline products. wikipedia.org The product ratio depends heavily on the specific reaction conditions and the structure of the starting material. wikipedia.org

Modern advancements have introduced catalyzed reactions that offer milder conditions and greater efficiency. organic-chemistry.org For instance, copper-catalyzed cascade cyclizations and palladium-catalyzed annulations provide direct access to substituted quinolines from readily available starting materials like aryl aldehydes, anilines, and alkynes. organic-chemistry.org

Table 1: Overview of Classical Quinoline Synthesis Methods

| Synthesis Name | Reactants | Typical Product |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Unsubstituted or Substituted Quinolines |

| Combes Synthesis | Arylamines, 1,3-Dicarbonyl Compounds | 2,4-Disubstituted Quinolines |

| Friedländer Synthesis | o-Aminobenzaldehyde/Ketone, Active Methylene Compound | Polysubstituted Quinolines |

| Camps Cyclization | o-Acylaminoacetophenone, Base | Hydroxyquinolines |

Multicomponent reactions (MCRs) have gained prominence as a highly efficient method for synthesizing complex molecules like quinolines in a single step from three or more reactants. rsc.orgrsc.org This approach is valued for its high atom economy and ability to rapidly generate diverse molecular structures. rsc.orgrsc.org Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis. rsc.org A metal-free, three-component method has been demonstrated for constructing 2-substituted quinolines from aromatic amines, aldehydes, and tertiary amines, where the tertiary amine acts as the vinyl source. acs.org Another approach uses a bismuth-catalyzed reaction between acetals, aromatic amines, and alkynes to produce a range of quinolines in good yields under mild conditions. researchgate.net

Regioselective Introduction of Bromo and Fluoro Substituents

Once the quinoline core is formed, the next critical phase is the regioselective installation of the halogen atoms. The precise placement of bromine at the C7 position and fluorine at the C5 position is a significant synthetic challenge.

Direct halogenation involves treating a pre-formed quinoline with a halogenating agent. The challenge lies in controlling where the halogen atom attaches to the ring.

Fluorination : The introduction of fluorine often requires specialized reagents. A notable method is the regioselective electrochemical 5,8-difluorination of quinolines. georgiasouthern.edugeorgiasouthern.edu This technique uses Olah's reagent (a mixture of hydrogen fluoride (B91410) and pyridine) under electrolytic conditions to install fluorine atoms, demonstrating that halogenation can occur on the benzenoid ring while the heterocyclic ring is deactivated by protonation in the acidic medium. georgiasouthern.edu Another approach uses elemental fluorine mixed with iodine to selectively introduce a fluorine atom at the C2-position of quinoline substrates. rsc.org

Bromination : The bromination of quinolines can be directed by substituents already present on the ring. For 8-substituted quinolines, metal-free methods have been developed for the highly regioselective bromination at the C5 position. rsc.org Using reagents like tribromoisocyanuric acid (TBCA), the reaction proceeds efficiently at room temperature. rsc.org The bromination of 8-hydroxyquinoline (B1678124) with molecular bromine can yield a mixture of products, including 5,7-dibromo and 7-bromo derivatives, depending on the reaction conditions. researchgate.netresearchgate.net

Table 2: Selected Direct Halogenation Methods for Quinolines

| Halogen | Reagent | Position(s) | Key Features |

| Fluorine | HF:pyridine (electrolysis) | 5, 8 | Regioselective difluorination of the benzenoid ring. georgiasouthern.edugeorgiasouthern.edu |

| Bromine | Tribromoisocyanuric Acid (TBCA) | 5 (on 8-substituted quinolines) | Metal-free, proceeds at room temperature with high regioselectivity. rsc.org |

| Bromine | Molecular Bromine (Br₂) | 5, 7 (on 8-hydroxyquinoline) | Yields a mixture of mono- and di-brominated products. researchgate.net |

An alternative strategy is to introduce the halogen during the formation of the quinoline ring itself. A powerful method involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov By using halogenating agents like bromine (Br₂) or iodine monochloride (ICl) as the electrophile, the reaction proceeds via a 6-endo-dig cyclization to produce 3-haloquinolines in moderate to good yields. nih.gov This method provides a route to quinolines with a halogen at a specific position as an integral part of the ring-forming step.

Incorporation of the Amine Functionality at Position 2

The final key structural feature is the amine group at the C2 position. This can be achieved through various amination reactions. One of the most effective strategies is the functionalization of quinoline N-oxides. researchgate.net By first oxidizing the quinoline nitrogen to an N-oxide, the C2 position becomes activated for nucleophilic attack. This allows for the introduction of an amide group, which can then be converted to the desired amine. researchgate.net Another general approach involves the reaction of secondary amines with aldehydes to form enamines, which then react with 2-azidobenzophenones in a thermal rearrangement and cyclocondensation to yield 2-amino quinolines. chempedia.info For analogs, catalyst-free methods have been developed to synthesize 7-aminoquinolines by reacting m-phenylenediamine (B132917) with specific 1,3-diketones containing a trifluoromethyl group, which directs the cyclization. nih.gov

Advanced Catalytic Approaches in Synthesis

Catalysis is central to the modern synthesis of quinolines, offering pathways that are more efficient and selective than classical methods. tandfonline.com These approaches often involve the use of transition metals or metal-free organocatalysts to facilitate key bond-forming steps, enabling the construction of diverse quinoline derivatives under milder conditions. ias.ac.inresearchgate.net

Transition-metal catalysis has become an indispensable tool for the synthesis and functionalization of quinoline-based heterocycles. ias.ac.in Palladium-catalyzed cross-coupling reactions, in particular, are widely used to form new carbon-carbon bonds at specific positions on the quinoline ring, starting from halo-substituted precursors. This is highly relevant for synthesizing derivatives of 7-bromo-5-fluoroquinolin-2-amine, where the bromine atom at the C7 position serves as a handle for such transformations.

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgtcichemicals.com This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-based reagents. nih.gov For quinoline analogs, this reaction can be used to introduce aryl, heteroaryl, or alkyl groups, creating complex biaryl structures that are prevalent in many biologically active molecules. tcichemicals.com The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The Sonogashira coupling reaction is another powerful palladium-catalyzed method that couples terminal alkynes with aryl or vinyl halides to form C(sp)-C(sp²) bonds. organic-chemistry.orgwikipedia.org This reaction typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org It is invaluable for introducing alkynyl moieties onto the quinoline scaffold, which can serve as versatile intermediates for further transformations or as key structural elements in target molecules. libretexts.org The reaction conditions are generally mild, and like the Suzuki coupling, it has a broad substrate scope. wikipedia.org Studies on di-substituted quinolines have shown that the reaction is regioselective, with the coupling occurring preferentially at the more reactive halide position (I > Br > Cl). libretexts.org

The table below summarizes representative conditions for these cross-coupling reactions on halogenated aromatic and heterocyclic systems, which are analogous to the functionalization of a 7-bromoquinoline (B152726) core.

| Reaction Type | Catalyst System | Substrates | Conditions | Key Features | Reference(s) |

| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Aryl/Heteroaryl Halides + Boronic Acids | Mild, often aqueous conditions | High yield, good functional group tolerance, low toxicity of reagents. | libretexts.org, tcichemicals.com |

| Suzuki-Miyaura | XPhosPdG2 / XPhos | 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one + Arylboronic Acids | Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O), Heat | Avoids debromination side reactions; effective for heteroaryl systems. | nih.gov |

| Sonogashira | Pd(PPh₃)₄ / CuI | Aryl/Vinyl Halides + Terminal Alkynes | Amine base (e.g., Et₃N), Room Temperature | Forms C(sp)-C(sp²) bonds, mild conditions, broad alkyne scope. | organic-chemistry.org, wikipedia.org |

| Sonogashira | Pd(PPh₃)₄ / CuI | 2-bromo-4-iodo-quinoline + Alkyne | Amine base, THF | Regioselective coupling at the more reactive iodide position. | libretexts.org |

| Sonogashira (Cu-free) | Pd(0) Complex | Aryl Halides + Terminal Alkynes | Amine base | Avoids issues related to copper toxicity and homocoupling of alkynes. | organic-chemistry.org |

In recent years, there has been a significant shift towards developing synthetic methods that avoid the use of potentially toxic and expensive transition metals. nih.govnih.gov Organocatalysis, which uses small organic molecules to accelerate reactions, and other metal-free approaches have emerged as powerful, "green" alternatives for quinoline synthesis. researchgate.netnih.gov

These methods often rely on different activation modes compared to transition metal catalysis. For instance, molecular iodine has been successfully used as an inexpensive and eco-friendly catalyst for synthesizing quinoline derivatives. rsc.org One such protocol describes a one-pot synthesis of quinoline-2,4-dicarboxylates from aryl amines and acetylenedicarboxylates, where iodine plays a pivotal role in the reaction mechanism. rsc.org This approach is noted for its high regioselectivity and the formation of multiple C-C and C-N bonds in a single operation. rsc.org

Another metal-free strategy involves the direct functionalization of C-H bonds. nih.gov A tandem reaction has been developed to synthesize quinoline derivatives from 2-styrylanilines and 2-methyl-substituted N-heterocycles, catalyzed by iodine with tert-butyl hydroperoxide (TBHP) as an oxidant. nih.govacs.org The proposed mechanism involves the generation of radical species that facilitate the oxidation of a methyl group to an aldehyde, which then undergoes condensation and cyclization to form the quinoline ring. nih.govacs.org This method is praised for its broad substrate scope and scalability. nih.gov

Various organic molecules have been employed as catalysts for quinoline synthesis, often promoting reactions through the formation of iminium or enamine intermediates.

| Method Type | Catalyst/Reagent | Starting Materials | Key Transformation | Advantages | Reference(s) |

| Iodine Catalysis | Molecular Iodine (I₂) | Aryl amines, Acetylenedicarboxylates | Pseudo three-component reaction to form quinoline-2,4-dicarboxylates. | Metal-free, low cost, high regioselectivity, atom economy. | rsc.org |

| Radical Cyclization | I₂ / TBHP | 2-Styrylanilines, 2-Methyl-N-heterocycles | C(sp³)–H functionalization and tandem cyclization. | Metal-free, broad scope, scalable. | nih.gov, acs.org |

| Aerobic Oxidation | None (Oxygen as oxidant) | 2-(Aminomethyl)anilines, Aryl ketones | Oxidative cyclization to form 2-aryl quinolines. | Uses a green oxidant, simple starting materials. | mdpi.com |

| Organocatalysis | p-Toluenesulfonic acid (p-TsOH) | Aromatic aldehydes, Amines, Alkynes | Three-component reaction in water. | Green solvent, metal-free, diverse products. | researchgate.net |

| Organocatalysis | Chiral Borane Catalyst | 2-Substituted Quinolines | Asymmetric hydrogenation to tetrahydroquinolines. | Metal-free enantioselective reduction. | nih.gov |

Green Chemistry Principles in Quinoline Synthesis

The synthesis of quinolines, a cornerstone of many pharmaceuticals, has traditionally involved harsh conditions and hazardous reagents, such as in the Skraup or Doebner-von Miller reactions. tandfonline.comnih.gov Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact and improve safety and efficiency. acs.org This involves developing new methods that use less hazardous solvents, renewable materials, and energy-efficient processes. acs.org

Key green approaches in quinoline synthesis include:

Use of Greener Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several catalytic systems for quinoline synthesis have been developed to work efficiently in water. tandfonline.comnih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. tandfonline.com

Catalyst Recyclability: The development of heterogeneous or nanocatalysts allows for easy separation from the reaction mixture and multiple reuses without significant loss of activity. nih.govacs.org This reduces waste and cost associated with the catalyst. For example, magnetic iron oxide nanoparticles have been used as recyclable catalysts for producing quinoline derivatives in high yields. nih.gov

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates most or all of the starting atoms, are highly atom-economical. tandfonline.com Many green syntheses of quinolines are designed as one-pot MCRs. nih.gov

Use of Benign Reagents: Replacing toxic oxidants or reagents with environmentally friendly alternatives, such as using molecular oxygen from the air as the terminal oxidant, is a key strategy. nih.gov

The table below highlights how green chemistry principles are being applied to the synthesis of quinoline analogs.

| Green Principle | Application in Quinoline Synthesis | Example | Benefits | Reference(s) |

| Alternative Solvents | Using water as a reaction medium. | TsOH-catalyzed three-component reaction of aldehydes, amines, and ferrocenylacetylene in water. | Reduces use of volatile organic compounds (VOCs), non-toxic, inexpensive. | researchgate.net |

| Energy Efficiency | Microwave irradiation to accelerate reactions. | Microwave-assisted multicomponent domino cyclization–aromatization for substituted quinolines. | Shorter reaction times, improved yields, reduced energy consumption. | tandfonline.com |

| Recyclable Catalysts | Use of magnetic nanocatalysts. | Fe₃O₄ nanoparticle-catalyzed synthesis of pyrimido[4,5-b]quinolones in water. | Catalyst can be recovered with a magnet and reused multiple times. | nih.gov |

| Atom Economy | One-pot, multicomponent reactions (MCRs). | A four-component synthesis of polyhydroquinolines using a recyclable catalyst. | High efficiency, reduced waste, simplified purification. | nih.gov |

| Renewable Feedstocks/Reagents | Use of biocatalysts. | Monoamine oxidase (MAO-N) catalyzed oxidation of tetrahydroquinolines to quinolines. | Mild conditions (ambient temp/pressure), high selectivity, biodegradable catalyst. | northumbria.ac.uk |

| Safer Reagents | Use of molecular oxygen as an oxidant. | Copper-catalyzed synthesis of substituted quinolines from anilines and aldehydes using O₂. | Avoids hazardous and stoichiometric chemical oxidants. | ias.ac.in |

Process Development and Scalability of Synthetic Routes

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents significant challenges. For quinoline derivatives, process development focuses on creating syntheses that are not only high-yielding but also robust, safe, cost-effective, and scalable. acs.org

A practical and scalable two-step synthesis for halo quinolin-2(1H)-ones, which are precursors to functionalized quinolines, has been developed starting from inexpensive halo anilines. acs.orgacs.org This sequence involves an acylation followed by a sulfuric acid-mediated cyclization. researchgate.net The robustness of this protocol was demonstrated by successfully scaling up the synthesis of 8-iodoquinolin-2(1H)-one to an 800-gram scale without significant issues. acs.orgacs.org Optimization of such processes often involves adjusting parameters like reaction temperature or the equivalents of reagents; for instance, increasing the amount of sulfuric acid in the cyclization step improved the yield significantly. acs.org

Modern strategies also incorporate continuous-flow processing, which can offer advantages over traditional batch processing in terms of safety, consistency, and throughput. A Povarov-type reaction for synthesizing 2,4-diaryl quinolines was successfully adapted to a continuous-flow process, resulting in shorter reaction times compared to the batch method. organic-chemistry.org

Key considerations for the scalability of quinoline synthesis include:

Cost and Availability of Starting Materials: Routes starting from simple, inexpensive precursors are preferred for large-scale production. acs.org

Reaction Conditions: Extreme temperatures or pressures are difficult and costly to implement on a large scale. Routes that proceed under mild conditions are more desirable.

Reagent Stoichiometry: Using catalytic rather than stoichiometric amounts of reagents reduces cost and waste.

Purification: The need for chromatographic purification can be a major bottleneck in scaling up. Syntheses that yield products of high purity directly from the reaction mixture are advantageous.

Safety: Avoiding highly toxic or explosive reagents and intermediates is crucial for safe large-scale operation.

The table below summarizes examples of scalable synthetic methods for quinoline derivatives.

| Method | Product Type | Scale Achieved | Key Process Features | Advantages for Scalability | Reference(s) |

| Acylation-Cyclization | Halo quinolin-2(1H)-ones | 800 g | Two-step sequence from halo anilines; optimized with increased H₂SO₄. | Robust protocol, inexpensive starting materials, demonstrated scalability. | acs.org, acs.org, researchgate.net |

| Povarov-type Annulation | 2,4-Diaryl quinolines | Gram-scale / Continuous-flow | FeCl₃-catalyzed reaction of α-aminonitriles and terminal alkynes. | Amenable to continuous-flow processing for shorter reaction times. | organic-chemistry.org |

| Aerobic Oxidative Aromatization | Substituted quinolines | Gram-scale | Pd(OAc)₂-catalyzed reaction of aliphatic alcohols and anilines. | Easily scaled up, uses air as the oxidant. | organic-chemistry.org |

| Metal-Free C-H Functionalization | Functionalized quinolines | Scaled-up capability reported | I₂-catalyzed tandem cyclization of 2-styrylanilines. | Avoids metal catalysts, operationally simple. | nih.gov |

Chemical Reactivity and Derivatization of 7 Bromo 5 Fluoroquinolin 2 Amine

Reactivity of the Bromo and Fluoro Substituents in Chemical Transformations

The 7-bromo and 5-fluoro substituents on the quinoline (B57606) ring are key handles for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The relative reactivity of these halogens is dictated by the reaction conditions and the nature of the incoming reagent.

In Nucleophilic Aromatic Substitution (SNAr) reactions, the rate of reaction is generally influenced by the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex. For SNAr reactions, the order of reactivity is typically F > Cl > Br > I because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. This effect lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic ring, making it more susceptible to attack. However, the position of the substituent and the nature of the activating groups on the ring also play a crucial role. In the context of 2,4-dichloroquinazolines, substitution consistently occurs at the 4-position, highlighting the regioselectivity of such reactions. nih.gov For 7-bromo-5-fluoroquinolin-2-amine, while the fluorine at C-5 is activating, the bromine at C-7 can also be displaced by strong nucleophiles, particularly at elevated temperatures.

Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the site of the bromo substituent. The C-Br bond is generally more reactive than the C-F bond in these transformations.

The Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl and heteroaryl groups. For instance, the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ yields novel pyridine (B92270) derivatives. mdpi.com A similar transformation can be envisioned for this compound to generate C-7 arylated derivatives.

The Sonogashira coupling provides a route to alkynyl-substituted quinolines. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. For example, 2-amino-3-bromopyridines can be coupled with terminal alkynes in the presence of Pd(CF₃COO)₂, PPh₃, and CuI to give 2-amino-3-alkynylpyridines in good yields. researchgate.net Similarly, 5- and 6-bromo-3-fluoro-2-cyanopyridines undergo Sonogashira coupling with a variety of terminal alkynes. soton.ac.uk

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. This reaction can be used to introduce a variety of primary and secondary amines at the C-7 position. For example, selective amination of 6-bromo-2-chloroquinoline (B23617) at the bromo position has been achieved in the presence of an activated heteroaryl chloride. nih.gov This selectivity demonstrates the feasibility of functionalizing the C-Br bond while leaving other reactive sites, like a C-Cl or potentially a C-F bond, intact under specific conditions.

| Reaction Type | Reagents and Conditions | Product Type | Potential Application on this compound |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 85-95°C mdpi.com | 7-Aryl-5-fluoroquinolin-2-amine | Introduction of diverse aryl or heteroaryl groups at C-7. |

| Sonogashira Coupling | Terminal alkyne, Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100°C researchgate.net | 7-Alkynyl-5-fluoroquinolin-2-amine | Installation of alkynyl moieties for further derivatization. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | 7-Amino-5-fluoroquinolin-2-amine derivatives | Synthesis of compounds with substituted amino groups at C-7. |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., sodium methoxide), DMF, 60°C google.com | 7-Substituted-5-fluoroquinolin-2-amine | Displacement of the bromo or fluoro group with various nucleophiles. |

Functionalization of the Amine Group

The primary amine group at the C-2 position of this compound is a key nucleophilic center that readily participates in a variety of chemical transformations. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting derivatives. Common functionalization strategies include acylation, sulfonylation, and alkylation.

Acylation and Sulfonylation: The 2-amino group can be easily acylated with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides, such as 2-bromo-5-fluorobenzene-1-sulfonyl chloride, yields sulfonamides. bldpharm.com These reactions are fundamental for introducing a wide range of substituents that can alter properties like solubility and hydrogen bonding capacity.

Alkylation: N-alkylation of the 2-amino group can be challenging to achieve selectively under mild conditions, as over-alkylation can occur. rsc.org However, methods have been developed for the N-alkylation of similar heterocyclic amines. For instance, N-alkylation of 2-amino-3-acylthiophenes has been accomplished using a base like cesium carbonate and tetrabutylammonium (B224687) iodide in DMF. rsc.org Another approach involves the reaction of quinoline-N-oxides with amines and triflic anhydride (B1165640) to produce 2-aminoquinolines. nih.gov

| Reaction Type | Reagent | Product |

| Acylation | Acetyl chloride, Pyridine | N-(7-Bromo-5-fluoroquinolin-2-yl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride, Triethylamine | N-(7-Bromo-5-fluoroquinolin-2-yl)benzenesulfonamide |

| Alkylation | Methyl iodide, K₂CO₃, DMF | 7-Bromo-5-fluoro-N-methylquinolin-2-amine |

Diversification of the Quinoline Nucleus at Various Positions

Beyond the functional groups, the quinoline nucleus itself offers multiple sites for diversification, allowing for fine-tuning of the molecular properties.

The carbocyclic ring of the quinoline scaffold can be modified through various reactions. As previously discussed, the bromine at C-7 is a prime site for palladium-catalyzed cross-coupling reactions. The fluorine at C-5 can also be displaced via nucleophilic aromatic substitution, although this generally requires harsher conditions than displacement of bromine.

A notable example of substituent modification is the conversion of a bromo group to a methoxy (B1213986) group. In a patented process, 5,7-dibromoquinoline (B1595614) was reacted with sodium methoxide (B1231860) in DMF at 60°C to produce a mixture of 5-bromo-7-methoxyquinoline (B1374806) and 7-bromo-5-methoxyquinoline, demonstrating the feasibility of nucleophilic substitution at these positions. google.com This suggests that the 7-bromo group in this compound could potentially be replaced by alkoxides.

Furthermore, direct C-H functionalization is an emerging strategy for modifying the quinoline ring. For instance, rhodium-catalyzed C-H bond activation has been used for the alkylation of quinolines. nih.gov

The nitrogen atom of the quinoline ring (N-1) can also be a site for chemical modification, primarily through alkylation or oxidation.

N-Alkylation: Alkylation of the quinoline nitrogen can be achieved using alkyl halides. For example, chloroquine (B1663885) has been alkylated at the quinoline nitrogen using a quaternary ammonium (B1175870) salt in the presence of K₂CO₃. nih.gov Such modifications can significantly alter the electronic properties and steric profile of the molecule.

N-Oxide Formation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide. Quinoline-N-oxides are valuable intermediates as they can activate the quinoline ring for further functionalization, particularly at the C-2 position. nih.gov The reaction of quinoline-N-oxides with various reagents can lead to the introduction of amino or other functional groups. nih.govnih.gov

| Position | Reaction Type | Reagents/Conditions | Resulting Structure |

| C-7 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 5-Fluoro-7-phenylquinolin-2-amine |

| C-5 | Nucleophilic Substitution | NaOMe, DMF | 7-Bromo-5-methoxyquinolin-2-amine |

| N-1 | N-Alkylation | Methyl iodide, K₂CO₃ | 7-Bromo-5-fluoro-1-methylquinolinium-2-amine iodide |

| N-1 | N-Oxidation | m-CPBA, CH₂Cl₂ | This compound N-oxide |

Synthesis of Hybrid and Fused Heterocyclic Analogs

The this compound scaffold is an excellent starting material for the synthesis of more complex hybrid molecules and fused heterocyclic systems. These elaborate structures are often sought in drug discovery to explore new chemical space and target specific biological pathways.

One common strategy involves the transformation of the 2-amino group into a hydrazine, which can then be cyclized with various reagents to form fused triazole rings. For example, 2-hydrazinoquinoxalines can be reacted with different reagents to synthesize 1,2,4-triazolo[4,3-a]quinoxalines. rsc.org A similar approach could be applied to 7-bromo-5-fluoro-2-hydrazinoquinoline to generate novel triazolo[4,3-a]quinolines.

Another important class of fused heterocycles are the imidazo[1,2-a]quinolines. These can be synthesized through the cyclization of 2-allylaminoquinoline derivatives or by reacting 2-aminoquinolines with α-haloketones. researchgate.net More recently, an iodine-mediated decarboxylative cyclization of 2-methylquinolines with α-amino acids has been developed to afford imidazo[1,5-a]quinolines. rsc.orgnih.gov Furthermore, copper-catalyzed Ullmann-type C-N coupling followed by intramolecular cross-dehydrogenative coupling has been used to synthesize imidazo[1,2-c]quinazolines from 2-(2-bromophenyl)-1H-imidazoles. nih.govacs.org These methodologies highlight the potential to construct fused imidazole (B134444) rings onto the 7-bromo-5-fluoroquinoline (B8121135) core.

The synthesis of pyrrolo[3,4-c]quinoline-1,3-diones has been achieved through a multicomponent reaction involving isatins, diketene, and primary amines, promoted by pyrazole. nih.gov This demonstrates the possibility of constructing complex fused systems through innovative reaction cascades starting from appropriately functionalized quinolines.

| Fused System | Synthetic Strategy | Key Intermediate |

| Triazolo[4,3-a]quinoline | Cyclization of hydrazinoquinoline | 7-Bromo-5-fluoro-2-hydrazinoquinoline |

| Imidazo[1,2-a]quinoline | Reaction with α-haloketones | This compound |

| Imidazo[1,5-a]quinoline | Decarboxylative cyclization | Functionalized 7-bromo-5-fluoro-2-methylquinoline |

| Pyrrolo[3,4-c]quinoline | Multicomponent reaction | Functionalized 7-bromo-5-fluoro-isatin derivative |

Structural Elucidation of 7 Bromo 5 Fluoroquinolin 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and probing the electronic environment of fluorine atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a 7-Bromo-5-fluoroquinolin-2-amine derivative would provide crucial information about the number, environment, and connectivity of protons. The aromatic protons on the quinoline (B57606) ring system would typically appear in the downfield region (δ 7.0-9.0 ppm). The chemical shifts and coupling constants (J-values) of these protons would allow for the assignment of their specific positions on the bicyclic ring. For instance, protons adjacent to the nitrogen atom or the bromine and fluorine substituents would experience distinct electronic effects, leading to characteristic shifts. The protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shifts of the carbon atoms in the quinoline ring would be indicative of their hybridization and electronic environment. Carbons bonded to the electronegative nitrogen, fluorine, and bromine atoms would exhibit characteristic downfield shifts. Quaternary carbons, such as those at the ring junctions and those bearing substituents, can also be identified.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. The ¹⁹F NMR spectrum would show a signal for the fluorine atom at position 5. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can be observed, providing valuable information for confirming the position of the fluorine substituent.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Quinolines (Note: This table presents example data for analogous compounds to illustrate the expected chemical shift ranges and multiplicities. Specific values for this compound would require experimental determination.)

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-3 | d, ~6.8-7.2 | ~120-125 |

| H-4 | d, ~7.8-8.2 | ~140-145 |

| H-6 | d, ~7.4-7.8 | ~125-130 (with C-F coupling) |

| H-8 | d, ~7.6-8.0 | ~115-120 |

| NH₂ | br s, ~5.0-6.0 | - |

| C-2 | - | ~158-162 |

| C-5 | - | ~155-160 (with C-F coupling) |

| C-7 | - | ~115-120 |

| C-8a | - | ~148-152 |

| C-4a | - | ~135-140 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the unambiguous determination of the molecular formula. For this compound (C₉H₆BrFN₂), HRMS would be expected to yield a molecular ion peak with a measured m/z value that corresponds to the calculated exact mass, taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). This confirmation of the molecular formula is a fundamental step in the structural elucidation process.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for:

N-H stretching: The amino group (-NH₂) would typically show one or two sharp to medium bands in the region of 3300-3500 cm⁻¹.

C=N and C=C stretching: The vibrations of the quinoline ring system would give rise to a series of absorptions in the 1450-1650 cm⁻¹ region.

C-F stretching: A strong absorption band characteristic of the carbon-fluorine bond would be expected in the 1000-1300 cm⁻¹ region.

C-Br stretching: The carbon-bromine bond vibration would appear at a lower frequency, typically in the 500-700 cm⁻¹ region.

Aromatic C-H stretching: These vibrations would be observed above 3000 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for this compound (Note: This table provides expected ranges and would require experimental verification.)

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H (amine) | 3300 - 3500 | Medium |

| Aromatic C-H | 3000 - 3100 | Medium to Weak |

| C=N, C=C (quinoline ring) | 1450 - 1650 | Medium to Strong |

| C-F | 1000 - 1300 | Strong |

| C-Br | 500 - 700 | Medium to Strong |

Computational Chemistry and Theoretical Studies on 7 Bromo 5 Fluoroquinolin 2 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to forecast the binding mode and affinity of a ligand, such as 7-bromo-5-fluoroquinolin-2-amine, within the active site of a target protein. While specific docking studies on this exact molecule are not prevalent in the public domain, analysis of docking studies on analogous halogenated quinoline (B57606) derivatives allows for the prediction of its likely interaction patterns. nih.govacs.org

The key structural features of this compound for molecular docking include:

Hydrogen Bond Donor: The primary amine group at the C2 position is a strong hydrogen bond donor.

Hydrogen Bond Acceptor: The nitrogen atom within the quinoline ring acts as a hydrogen bond acceptor.

Aromatic System: The fused bicyclic quinoline core allows for π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a binding pocket.

Halogen Atoms: The bromine at C7 and fluorine at C5 can participate in halogen bonding and other electrostatic or hydrophobic interactions, significantly influencing binding affinity and selectivity. acs.org

In hypothetical docking scenarios, the 2-amino group would likely form critical hydrogen bonds with amino acid backbones or side chains (e.g., with aspartate, glutamate, or serine). The quinoline ring system would anchor the molecule in hydrophobic pockets, while the specific placement and nature of the halogen atoms would fine-tune the binding orientation and energy. For instance, studies on similar compounds have shown that halogen substituents can confer selectivity for different enzyme isoforms or protein targets. nih.gov

Table 1: Predicted Ligand-Target Interactions for this compound

| Molecular Feature | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| 2-Amine Group (-NH2) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Asn, Gln, Main-chain Carbonyl |

| Quinoline Ring Nitrogen | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Lys, Arg, His |

| Quinoline Aromatic Rings | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile, Ala |

| 7-Bromo Substituent | Halogen Bonding, Hydrophobic | Gly, Ala, Leu, Electron-rich atoms (e.g., carbonyl oxygen) |

| 5-Fluoro Substituent | Dipole-Dipole, Hydrophobic | Polar and non-polar residues |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

SAR and QSAR studies correlate the chemical structure of compounds with their biological activity. For quinoline derivatives, these studies are crucial for optimizing lead compounds. nih.govresearchgate.net The functionalization at different positions on the quinoline ring dramatically impacts the molecule's pharmacological profile. nih.gov

The biological activity of this compound is heavily influenced by the electronic and steric properties of its substituents.

Amino Group (C2): The primary amine at the 2-position is a strong electron-donating group by resonance. It is often essential for forming key interactions with biological targets, such as acting as a hydrogen bond donor, which can be critical for anchoring the molecule in a protein's active site. nih.gov

Halogen Groups (C5 and C7): Both fluorine and bromine are electron-withdrawing groups due to their high electronegativity (inductive effect). This electronic perturbation affects the charge distribution across the entire quinoline ring system. dtic.mil

Fluorine (C5): As the most electronegative element, fluorine can form strong dipole-dipole interactions and weak hydrogen bonds. Its small size means it has a minimal steric footprint, often allowing it to be substituted for hydrogen without causing significant steric clashes. In some quinoline series, fluorine substitution has been shown to enhance anticonvulsant activity. rsc.org

Bromine (C7): Bromine is less electronegative than fluorine but is larger and more polarizable. Its bulk can provide steric hindrance or favorable van der Waals contacts, influencing binding selectivity. The bromine atom can also participate in halogen bonding, an important non-covalent interaction with electron-rich atoms. SAR studies of some quinoline series have shown that a bromo group can be more favorable for activity than chloro or fluoro groups. nih.gov

QSAR models for quinoline derivatives often highlight the importance of descriptors related to electronegativity, lipophilicity, and steric bulk, underscoring the combined influence of these substituents. nih.govscispace.com

Conformational analysis aims to identify the most stable three-dimensional shapes (conformations) of a molecule. For a relatively rigid structure like the quinoline core, conformational flexibility is limited. However, the exocyclic amine group can rotate. Computational methods, such as simulated annealing protocols or geometry optimization using Density Functional Theory (DFT), are employed to find the global energy minimum conformation. nih.gov Optimizing the geometry is a critical first step in most computational studies, ensuring that subsequent calculations like docking or QSAR are based on a realistic and low-energy structure. rsc.org For this compound, the planarity of the quinoline system would be preserved, with minor adjustments due to the substituents.

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling identifies the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model for this compound would include features such as a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring, and potentially a halogen bond donor site.

This model can then be used as a 3D query to perform a virtual screen of large chemical databases. researchgate.netacs.org The goal is to identify other structurally diverse molecules that share the same pharmacophoric features and are therefore likely to bind to the same biological target and elicit a similar biological response. This approach is a powerful strategy for identifying new lead compounds or for "target fishing"—the process of identifying the unknown molecular targets of a bioactive compound. nih.govnih.gov

Prediction of Physicochemical Properties (e.g., Topological Polar Surface Area, LogP) Relevant to Biological Research

Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug absorption and brain penetration. Generally, compounds with a TPSA of less than 140 Ų are more likely to be cell-permeable. researchgate.net

LogP: This value represents the lipophilicity of a compound. A LogP value below 5 is one of the criteria in Lipinski's rule of five for predicting good oral absorption. sums.ac.ir

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Biological Research |

|---|---|---|

| Molecular Formula | C₉H₆BrFN₂ | Defines the elemental composition. |

| Molecular Weight | 241.06 g/mol | Influences diffusion and transport across membranes. |

| XLogP3 (LogP) | 2.8 | Indicates lipophilicity; affects solubility and permeability. |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | Predicts transport properties like intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Key for molecular recognition and binding to targets. |

| Hydrogen Bond Acceptors | 2 (from ring N and -NH₂) | Key for molecular recognition and binding to targets. |

Note: Predicted values are computationally generated and may vary slightly between different software and algorithms.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties and chemical reactivity of a molecule. nih.govresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests the molecule is more reactive. rsc.orgscirp.org For quinoline derivatives, charge transfer interactions, influenced by this energy gap, are considered important for their bioactivity. scirp.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. dtic.milresearchgate.net For this compound, the map would show negative potential (red/yellow) around the electronegative quinoline nitrogen and fluorine atom, indicating regions prone to electrophilic attack or attractive for positive charges. Positive potential (blue) would be located around the amine hydrogens, indicating sites for nucleophilic attack or hydrogen bonding. nih.gov This map provides a guide to how the molecule will interact with other molecules and its biological targets.

Table 3: Key Quantum Chemical Parameters and Their Implications

| Parameter | Theoretical Implication for this compound |

|---|---|

| HOMO Energy | Indicates the electron-donating capability, localized mainly on the amine and quinoline ring. |

| LUMO Energy | Indicates the electron-accepting capability, influenced by the electron-withdrawing halogens. |

| HOMO-LUMO Gap (ΔE) | Determines chemical reactivity and kinetic stability. A smaller gap implies higher polarizability and reactivity. scirp.org |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (negative) and electron-poor (positive) regions, predicting sites for non-covalent interactions. dtic.mil |

| Chemical Hardness (η) | Related to the HOMO-LUMO gap, it measures resistance to charge transfer. Harder molecules are less reactive. scirp.org |

Mentioned Compounds

Pre Clinical Biological Activity and Mechanistic Investigations of 7 Bromo 5 Fluoroquinolin 2 Amine and Its Analogs

In Vitro and Ex Vivo Assays for Biological Potency

The initial evaluation of the biological potential of quinoline (B57606) derivatives, including analogs of 7-Bromo-5-fluoroquinolin-2-amine, relies on a variety of in vitro and ex vivo assays. These tests are crucial for determining the concentration at which a compound exhibits a specific biological effect, often expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

For anticancer activity, cell viability assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK8 assays are commonly employed. nih.govresearchgate.netnih.gov These colorimetric assays measure the metabolic activity of cells, providing an indication of cell proliferation and cytotoxicity after exposure to the test compounds. mdpi.com For instance, the antiproliferative effects of novel quinoline derivatives have been successfully evaluated against various human cancer cell lines, including those for breast, lung, and melanoma, to determine their IC₅₀ values. mdpi.comnih.gov

In the context of antimicrobial research, the potency of quinoline analogs is typically determined by measuring the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govnih.gov For antiviral screening, particularly against viruses like Hepatitis C (HCV), cell-based replicon assays are utilized to measure the inhibition of viral replication within host cells, yielding EC₅₀ values.

Flow cytometry is another powerful tool used to investigate the mechanism of action, particularly for anticancer agents, by analyzing the cell cycle distribution and detecting apoptosis in treated cells. nih.govresearchgate.netnih.gov Furthermore, kinase activity assays, such as the Kinase-Glo and ADP-Glo luminescent assays, are used to directly measure the inhibitory effect of these compounds on specific enzymes like PI3K. frontiersin.org

Exploration of Antimicrobial Mechanisms (e.g., DNA Gyrase, Topoisomerase Inhibition)

The antimicrobial action of the quinolone class of compounds is well-established and primarily targets bacterial DNA synthesis. nih.govoup.com The key enzymes in this process are DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.govoup.com These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair.

Quinolones function by stabilizing the complex formed between these enzymes and the bacterial DNA. oup.com This action traps the enzyme on the DNA, leading to the formation of lethal double-strand breaks in the bacterial chromosome. nih.gov This stabilization of the enzyme-DNA cleavage complex effectively converts these essential enzymes into cellular toxins, a mechanism that defines them as topoisomerase poisons. nih.gov For most gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many gram-positive bacteria. oup.com

The bactericidal effect of quinolones stems from the inhibition of DNA synthesis and, at higher concentrations, the inhibition of RNA synthesis as well. oup.com The development of new quinolone derivatives often aims to enhance this core mechanism or to overcome resistance that bacteria have developed, typically through mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV. nih.gov

Investigation of Anticancer Activities and Molecular Pathways (e.g., EGFR, ULK1, HDAC, PRMT5 Inhibition, Apoptosis, Cell Cycle)

Quinoline derivatives have emerged as a versatile scaffold for the development of potent anticancer agents, demonstrating activity through various molecular pathways. nih.govnih.gov Analogs have shown significant antiproliferative activity against a range of cancer cell lines, including breast (MCF-7), lung (A549), and melanoma (C-32). mdpi.comnih.gov

One of the key mechanisms involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov The quinoline core has been successfully used to design inhibitors of pivotal receptors like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) receptor, as well as downstream signaling pathways like PI3K/AkT/mTOR, which control cell proliferation, apoptosis, and angiogenesis. nih.gov For example, certain quinoline derivatives have been identified as potent dual inhibitors of PI3K/mTOR. frontiersin.org Molecular docking studies have helped to rationalize the biochemical potency by modeling the interactions between the quinoline compounds and the ATP-binding cleft of these kinases. nih.gov

Beyond kinase inhibition, these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest. nih.govnih.gov Flow cytometry analyses have shown that some quinoline derivatives can arrest the cell cycle in the G2 or S phase. nih.gov The induction of apoptosis has been confirmed by observing chromatin condensation and nuclear fragmentation. nih.gov Furthermore, some brominated quinoline derivatives have been shown to inhibit human topoisomerase I, an enzyme critical for DNA replication and repair in cancer cells. nih.gov The ability of these compounds to interact with and bind to DNA is another aspect of their anticancer mechanism. nih.gov

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Human amelanotic melanoma (C-32) | Comparable to Cisplatin | Increased p53/p21 expression, altered BAX/BCL-2 ratio |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Human breast adenocarcinoma (MDA-MB-231) | Comparable to Doxorubicin | Increased p53/p21 expression, altered BAX/BCL-2 ratio |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | Human colon adenocarcinoma (HT29) | 5.45 µg/mL | Topoisomerase I Inhibition, Apoptosis Induction |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | Human cervical cancer (HeLa) | 9.6 µg/mL | Topoisomerase I Inhibition, Apoptosis Induction |

| Pyridin-2-one derivative (4c) | Breast Cancer (T-47D) | GI value: 91.56% | Tubulin Polymerization Inhibition, G2/M Cell Cycle Arrest |

Antimalarial Activity Studies

The quinoline nucleus is a cornerstone of antimalarial therapy, with chloroquine (B1663885) being a classic example. nih.govnih.gov However, the rise of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, has necessitated the development of new and more effective quinoline-based agents. nih.govrsc.org

Research has focused heavily on modifying the 4-aminoquinoline (B48711) scaffold. nih.gov Structural modifications, particularly at the 7-position of the quinoline ring, are critical for activity. nih.govyoutube.com The presence of an electron-withdrawing group, such as a chloro or bromo substituent, at this position is often essential for high potency. youtube.com Analogs of this compound fit within this chemical space. Studies on 7-substituted-4-aminoquinolines have shown that generating diaryl ether or biaryl substitutions at this position can lead to compounds with potent activity against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2, Dd2) strains of P. falciparum. nih.govrsc.orgmdpi.com

The primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's acidic food vacuole. The drug accumulates in this vacuole and interferes with the detoxification of heme, a byproduct of hemoglobin digestion, leading to a buildup of toxic heme that kills the parasite. Hybrid molecules that combine the quinoline scaffold with other pharmacophores, such as sulfonamides or trioxolanes, have also been developed, showing promising activity in the low nanomolar range against resistant strains. mdpi.com

| Compound Class | P. falciparum Strain | Activity Metric | Result |

| Biaryl-containing 4-aminoquinolines | K1 (CQ-Resistant) | IC₅₀ | Potent Activity |

| Diaryl ether-containing 4-aminoquinolines | 3D7 (CQ-Sensitive) | IC₅₀ | Good Activity |

| Quinoline-sulfonamide hybrids | K1 (CQ-Resistant) | IC₅₀ | 0.36 - 0.41 µM |

| Dual quinoline-hybrid (DEQ) | 3D7 (CQ-Sensitive) | IC₅₀ | Nanomolar range |

| Dual quinoline-hybrid (DEQ) | Dd2 (Multi-Resistant) | Resistance Index | High |

Enzyme Inhibition Profiling and Mechanistic Elucidation

The biological activities of this compound analogs are rooted in their ability to inhibit specific enzymes. A detailed profiling of enzyme inhibition is key to understanding their mechanisms of action and for further drug development.

Antimicrobial: As discussed, the primary targets are bacterial DNA gyrase and topoisomerase IV. nih.govoup.com The inhibition of these enzymes disrupts DNA replication and repair, leading to bacterial cell death. Molecular docking studies on related compounds, such as 7-bromoquinoline-5,8-dione aryl sulphonamides, have investigated the binding interactions with bacterial enzymes like dihydropteroate (B1496061) synthase, another target in antimicrobial therapy. researchgate.net

Anticancer: The anticancer effects are often mediated through the inhibition of a diverse range of enzymes. nih.gov This includes protein kinases crucial for oncogenic signaling, such as PI3K, mTOR, and Pim-1 kinase. nih.govfrontiersin.org Assays have confirmed that certain quinoline derivatives exhibit moderate to potent inhibitory activity against these kinases. nih.gov Additionally, inhibition of human topoisomerases is a recognized anticancer mechanism for this class of compounds. nih.gov Some substituted quinolines also act as noncovalent inhibitors of the proteasome, targeting its chymotryptic-like and caspase-like activities, which are vital for protein degradation and cell cycle regulation. nih.gov

Antimalarial: In malaria parasites, a key target is the cytochrome bc1 complex (complex III) of the mitochondrial electron transport chain. acs.org Certain 7-substituted quinolones have been identified as potent inhibitors of this complex, disrupting parasite respiration. acs.org Another well-known mechanism is the inhibition of heme polymerization.

Other Enzymes: Various quinoline derivatives have also been shown to be effective inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase isoforms (hCA I and II), suggesting a broad potential for therapeutic applications. nih.gov

Modulatory Effects on Cellular Processes (e.g., Autophagy, Cell Proliferation)

Beyond direct enzyme inhibition, analogs of this compound exert profound effects on fundamental cellular processes, particularly cell proliferation and autophagy.

Cell Proliferation: A primary outcome of the anticancer activity of quinoline derivatives is the potent inhibition of cell proliferation. researchgate.net This is a direct consequence of the molecular events they trigger, such as the inhibition of critical kinases and the induction of cell cycle arrest. nih.govmdpi.com The antiproliferative effects are routinely quantified using cell viability assays across numerous cancer cell lines. mdpi.comnih.gov For example, highly brominated quinolines have demonstrated significant inhibition of cell proliferation in colon cancer (HT29), cervical cancer (HeLa), and glioma (C6) cell lines. nih.gov

Assessment of Activity Against Resistant Biological Strains

A critical aspect of pre-clinical evaluation for new therapeutic agents is assessing their efficacy against drug-resistant strains of pathogens and cancer cells. The quinoline scaffold has been a valuable starting point for developing compounds that can overcome existing resistance mechanisms.

Antimicrobial Resistance: Bacterial resistance to quinolones often occurs through mutations in the target enzymes, DNA gyrase and topoisomerase IV, or through increased drug efflux. nih.gov Research is focused on designing novel analogs that can evade these resistance mechanisms. For example, certain quinoline-2-one derivatives have shown significant antibacterial activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov Some of these compounds also exhibit potent activity against biofilms, which are notoriously difficult to eradicate. nih.gov

Antimalarial Resistance: The spread of chloroquine-resistant P. falciparum is a major global health challenge. nih.govnih.gov The development of new quinoline analogs is explicitly aimed at combating this issue. mdpi.com Many studies evaluate new compounds against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant strains (e.g., K1, W2, Dd2). nih.govrsc.org Analogs with specific substitutions at the 7-position have demonstrated consistently good potency against resistant strains, sometimes showing activity in the low nanomolar range. nih.govmdpi.com The Resistance Index (RI), which compares the IC₅₀ against a resistant strain to a sensitive one, is a key metric used to identify promising candidates. rsc.org

Anticancer Resistance: In oncology, multidrug resistance (MDR) is a major cause of chemotherapy failure. One mechanism is the overexpression of efflux pumps like the Multidrug Resistance Protein 2 (MRP2). Novel quinoline analogs have been designed and evaluated as inhibitors of MRP2, with the goal of resensitizing resistant cancer cells to standard chemotherapeutic drugs. nih.gov

Applications in Drug Discovery and Medicinal Chemistry Research for 7 Bromo 5 Fluoroquinolin 2 Amine Derivatives

Role as a Privileged Scaffold for Novel Therapeutic Candidates

The quinoline (B57606) ring system is a fundamental component in numerous approved drugs, highlighting its importance as a scaffold for the development of new therapeutic agents. nih.govnih.gov The 7-bromo-5-fluoroquinolin-2-amine structure, in particular, offers a unique combination of features that make it an attractive starting point for medicinal chemistry campaigns. The bromine atom at the 7-position and the fluorine atom at the 5-position significantly influence the molecule's electronic properties and provide handles for further chemical modification. The amino group at the 2-position serves as a crucial point for derivatization, allowing for the introduction of various side chains and functional groups to modulate biological activity and pharmacokinetic properties. acs.orgchemimpex.com

The inherent biological relevance of the quinoline core, combined with the synthetic versatility of the 7-bromo-5-fluoro-2-amino substitution pattern, positions these derivatives as promising scaffolds for a range of therapeutic targets. For instance, various substituted quinolines have been investigated for their potential as anticancer agents, with some demonstrating the ability to inhibit key enzymes involved in cancer progression, such as topoisomerase IIα. nih.gov The strategic placement of substituents is critical; for example, in some 4-aminoquinoline (B48711) series, a chloro group at the 7-position was found to be important for inhibitory activity. acs.org The modification of the 2-amino group is a common strategy to explore structure-activity relationships and enhance target engagement.

Lead Generation and Optimization Strategies

The process of discovering new drugs often begins with the identification of "lead" compounds that exhibit a desired biological activity. Derivatives of this compound can serve as a rich source for lead generation. High-throughput screening of compound libraries containing diverse quinoline derivatives is a common approach to identify initial hits.

Once a lead compound is identified, medicinal chemists employ various optimization strategies to improve its potency, selectivity, and pharmacokinetic profile. For derivatives of this compound, these strategies often involve:

Modification of the 2-amino group: The primary amine at the 2-position is a key site for chemical elaboration. chemimpex.com Acylation, alkylation, and coupling with various carboxylic acids or other building blocks can introduce a wide range of substituents. This allows for the exploration of different chemical spaces and the optimization of interactions with the biological target.

Substitution at the 7-position: The bromine atom at the 7-position can be replaced with other functional groups through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups to probe specific binding pockets in the target protein.

Introduction of diverse side chains: The attachment of various side chains to the quinoline scaffold can significantly impact a compound's properties. For example, the introduction of basic amino side chains has been shown to be crucial for the antiplasmodial activity of some aminoquinolines. acs.org

A notable example of lead optimization in a related quinoline series is the development of CHR-3996, a class I selective histone deacetylase (HDAC) inhibitor. nih.gov In this case, researchers introduced novel linking groups to modulate the polar surface area, which led to improved activity in cell proliferation assays. nih.gov This highlights how systematic structural modifications can lead to compounds with enhanced therapeutic potential.

Exploration of Polypharmacology and Multi-target Approaches

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery. This approach can lead to enhanced efficacy, particularly in complex diseases like cancer, where multiple signaling pathways are often dysregulated. The quinoline scaffold is well-suited for the design of multi-target agents due to its ability to be extensively decorated with various functional groups, each potentially interacting with a different target. ijresm.com

Derivatives of this compound can be rationally designed to interact with multiple targets. For example, a molecule could be synthesized to contain functionalities known to inhibit both a specific kinase and a DNA-modifying enzyme, two classes of proteins frequently implicated in cancer. The exploration of polypharmacology with quinoline derivatives is an active area of research, with the goal of developing more effective and durable therapeutic agents.

Development of Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme. They are invaluable tools for elucidating the biological function of their targets and for validating them as potential drug targets. The this compound scaffold can be utilized in the development of such probes.

For instance, a derivative could be synthesized with a "warhead" that allows it to covalently bind to its target protein, enabling researchers to identify the protein and study its function. Additionally, fluorescent tags can be incorporated into the quinoline structure to create probes for use in cellular imaging, allowing for the visualization of the target's localization and dynamics within the cell. chemimpex.com The development of chemical probes based on the this compound scaffold can significantly contribute to our understanding of complex biological processes and aid in the discovery of new therapeutic strategies.

Future Directions and Emerging Research Paradigms

Integration of Artificial Intelligence and Machine Learning in Quinoline (B57606) Drug Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and quinoline research is no exception. nih.gov These computational tools are being employed to accelerate the identification of novel drug candidates, predict their biological activities, and optimize their properties. nih.gov

Generative AI, for instance, has shown promise in designing new quinoline scaffolds. azoai.com A notable example is the use of the medical generative adversarial network (MedGAN) model, which combines a Wasserstein GAN (WGAN) and a graph convolutional network (GCN), to generate novel quinoline-based molecules with desirable drug-like attributes. azoai.com This approach has successfully produced thousands of new quinoline structures, highlighting its potential for creating precise and effective molecular designs. azoai.com

Furthermore, machine learning algorithms can analyze vast datasets of existing quinoline derivatives to identify structure-activity relationships (SAR). mdpi.com By learning from experimental data, these models can predict the active sites of new quinoline compounds and guide the synthesis of molecules with enhanced therapeutic efficacy. researchgate.net This data-driven approach helps to streamline the design process, reducing the time and cost associated with traditional trial-and-error methods. nih.govmdpi.com The integration of AI and ML is also crucial for predicting the outcomes of clinical trials, which could further decrease costs and improve the success rate of bringing new quinoline-based drugs to market. nih.gov

Novel Synthetic Methodologies for Enhanced Diversity and Efficiency

The development of new and efficient synthetic methods is crucial for expanding the chemical space of quinoline derivatives and enabling the creation of diverse molecular libraries for drug screening. acs.orgtandfonline.comorientjchem.orgnih.gov Researchers are continuously exploring innovative strategies to synthesize functionalized quinolines with greater efficiency and structural variety. nih.govfrontiersin.org

One promising area is the use of polymer-supported catalysts, such as a novel polymer-supported scandium catalyst, for the combinatorial synthesis of quinoline libraries. acs.org This method allows for the rapid preparation of a large number of quinoline derivatives in significant quantities. acs.org Another innovative approach involves a one-pot synthesis of quinoline derivatives directly from nitroarenes and chromene aldehydes, a method that is operationally simple and works with a diverse range of starting materials. repec.org

Recent advancements also include the development of synthetic routes to fused tricyclic quinoline frameworks from readily available aliphatic amino carboxylic acid substrates. orientjchem.org Furthermore, new methods for creating tricyclic fused-quinoline derivatives have been reported, expanding the structural complexity and potential biological activities of these compounds. tandfonline.com The functionalization of the quinoline scaffold at various positions is a key strategy for modulating the pharmacological properties of its derivatives. nih.govfrontiersin.org The inherent reactivity of the quinoline ring allows for electrophilic and nucleophilic substitution reactions, providing a versatile platform for designing and synthesizing new drug candidates. nih.govfrontiersin.org

Discovery of Unexplored Biological Targets for Quinolines

While quinolines are well-known for their antimalarial and anticancer activities, ongoing research aims to identify novel biological targets for these versatile compounds. nih.govnih.govarabjchem.org This exploration could lead to the development of quinoline-based therapies for a wider range of diseases.

Recent studies have revealed that certain quinoline derivatives can inhibit a diverse set of enzymes that act on DNA. biorxiv.org For example, some quinoline-based compounds have shown inhibitory effects on human DNA methyltransferase 1 (DNMT1) and bacterial adenine (B156593) methyltransferases. biorxiv.org This discovery opens up possibilities for developing quinoline-based epigenetic drugs. The mechanism of action for some of these compounds involves intercalation into DNA, leading to conformational changes in the target enzyme. biorxiv.org

Furthermore, research into the anticancer properties of quinolines has identified several key signaling pathways that can be modulated by these compounds. nih.gov These include pathways involving c-Met, VEGF, and EGF receptors, which are crucial for cancer cell proliferation, apoptosis, and angiogenesis. nih.gov By targeting these specific pathways, new quinoline derivatives can be designed as more selective and effective anticancer agents. arabjchem.org The ability to target specific cancer-related signals is a critical factor in developing safer and more potent therapies. arabjchem.org The investigation of quinoline-based hybrids, which combine the quinoline scaffold with other pharmacologically active molecules, is another promising avenue for discovering new biological activities and overcoming drug resistance. mdpi.com

Advances in Sustainable Chemical Synthesis and Process Intensification

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for synthesizing quinoline derivatives. acs.orgnih.gov This focus on "green chemistry" aims to reduce the environmental impact of chemical manufacturing by minimizing waste, using less hazardous substances, and improving energy efficiency. acs.orgnih.gov

Several green synthetic approaches have been developed, including the use of microwave irradiation, ultrasound, and one-pot synthesis methods. nih.gov These techniques often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous organic solvents. nih.govnih.gov For instance, microwave-assisted synthesis has been shown to improve the efficiency of quinoline derivative production. nih.gov

The use of nanocatalysts is another emerging area in the sustainable synthesis of quinolines. nih.gov Nanocatalysts offer high efficiency and can often be easily recovered and reused, making the synthetic process more economical and environmentally friendly. nih.gov Additionally, researchers are exploring the use of alternative catalysts, such as manganese PNP pincer complexes, for the synthesis of quinolines with high atom efficiency. acs.org These methods often proceed through dehydrogenation and condensation steps, releasing only hydrogen and water as byproducts. acs.org The development of such sustainable protocols is crucial for the large-scale and environmentally responsible production of quinoline-based pharmaceuticals.

Exploration of New Halogenated Quinoline Scaffolds with Tuned Reactivity

Halogenated quinolines represent a significant class of compounds with potent biological activities, particularly as antibacterial agents. nih.gov The introduction of halogen atoms onto the quinoline scaffold can significantly alter the electronic properties and reactivity of the molecule, leading to enhanced therapeutic effects. nih.gov

Researchers are actively exploring the synthesis of new halogenated quinoline analogues to investigate their structure-activity relationships and identify compounds with improved efficacy against drug-resistant bacteria. nih.gov The position and type of halogen substituent can be systematically varied to "tune" the reactivity and biological profile of the resulting compounds. nih.gov For example, the 2-position of the halogenated quinoline scaffold can be modified through various synthetic pathways to discover potent biofilm-eradicating agents. nih.gov

Recent synthetic advancements have focused on developing efficient and regioselective methods for the halogenation of quinolines. Electrochemical methods, for instance, have been employed for the C3-H halogenation of quinoline-4(1H)-ones, providing a convenient and environmentally friendly route to these compounds. researchgate.net These innovative synthetic strategies are crucial for expanding the diversity of halogenated quinoline scaffolds and facilitating the discovery of next-generation antibacterial drugs. researchgate.net

Mechanistic Studies on Rare Biological Interactions and Resistance Mitigation

A deeper understanding of the molecular mechanisms underlying the biological activity of quinolines and the development of drug resistance is essential for designing more effective and durable therapies. nih.govnih.gov

In the context of antimalarial drugs, the mechanism of action of quinolines like chloroquine (B1663885) is thought to involve interference with hemoglobin digestion in the malaria parasite. nih.gov Resistance to these drugs can arise from decreased drug accumulation within the parasite. nih.govmdpi.com For other quinoline antimalarials such as mefloquine (B1676156) and quinine, the final targets are not fully characterized, and resistance may involve different mechanisms, such as the action of a P-glycoprotein homolog. nih.gov

To combat drug resistance, researchers are investigating the biochemistry of resistance mechanisms in detail. researchgate.net For example, mutations in the Plasmodium falciparum chloroquine-resistance transporter (PfCRT) are known to be central to chloroquine resistance. researchgate.net By elucidating these resistance pathways, it becomes possible to design novel quinoline derivatives that can circumvent these mechanisms. The development of quinoline-based hybrid compounds is one strategy being explored to overcome drug resistance, as these molecules can have dual modes of action. mdpi.com Furthermore, understanding the rare biological interactions of quinolines can lead to the identification of novel drug targets and the development of compounds with unique therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-5-fluoroquinolin-2-amine, and how can reaction conditions be optimized?